4-Bromo-2,6-dichlorobenzenethiol
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Overview
Description
4-Bromo-2,6-dichlorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrCl2S. It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dichlorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method includes the bromination and chlorination of benzenethiol using bromine and chlorine reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,6-dichlorobenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzenethiol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,6-dimethoxybenzaldehyde: Contains methoxy groups instead of thiol, leading to different chemical properties and uses.
Uniqueness
4-Bromo-2,6-dichlorobenzenethiol is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and enhance its utility in various chemical and biological applications. The combination of these halogens with the thiol group makes it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
4-bromo-2,6-dichlorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYCXUTGFFCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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